2-Nitrotoluene

Beschreibung

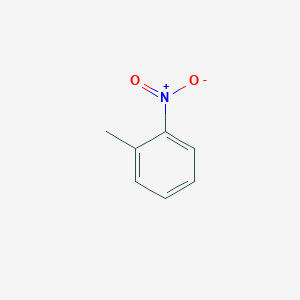

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2, Array | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025791 | |

| Record name | 2-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.] | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07% | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F] | |

CAS No. |

88-72-2, 1321-12-6 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9N88YIAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Nitrotoluene CAS number and properties

An In-depth Technical Guide to 2-Nitrotoluene (B74249)

Chemical Identifier:

Overview

2-Nitrotoluene (o-nitrotoluene) is an organic compound with the chemical formula CH₃C₆H₄NO₂.[1][3] It is a pale yellow, oily liquid with a faint aromatic odor, sometimes described as resembling almonds.[4][5][6][7] This nitroaromatic compound is a key industrial intermediate, primarily synthesized through the nitration of toluene (B28343).[2][8] Its main application lies in the production of o-toluidine, which is a precursor for various azo and sulfur dyes.[2][4][8][9] It is also utilized in the manufacturing of agricultural chemicals, rubber chemicals, explosives, and as an intermediate in the pharmaceutical industry.[2][4][8][9]

Physical and Chemical Properties

2-Nitrotoluene is a combustible liquid that is slightly soluble in water but miscible with many organic solvents like ethanol, ether, benzene, and chloroform.[4][6][8][10] It exists in two crystalline forms, α and β, with different melting points.[3]

Table 1: Physical and Chemical Properties of 2-Nitrotoluene

| Property | Value | References |

| Molecular Formula | C₇H₇NO₂ | [1][10][11] |

| Molecular Weight | 137.14 g/mol | [1][7] |

| Appearance | Pale yellow liquid | [2][6][8][11] |

| Odor | Weak, aromatic | [3][4][5] |

| CAS Number | 88-72-2 | [1][2][11] |

| Density | 1.161 - 1.163 g/cm³ at 15-25 °C | [2][5][6][8] |

| Melting Point | -9.3 °C (α-form), -3.17 °C (β-form) | [2][3][8] |

| Boiling Point | 220.4 - 222 °C | [2][3][8] |

| Flash Point | 106 °C (Closed Cup) | [4][6][11] |

| Water Solubility | 652 mg/L at 30 °C | [2][8] |

| Solubility | Soluble in ethanol, ether, benzene, acetone, chloroform | [4][8][10] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [3][6] |

| Vapor Density | 4.72 (Air = 1) | [5][11] |

| Octanol/Water Partition Coefficient (log Kow) | 2.3 | [7][11] |

| Refractive Index (n20/D) | 1.546 | [1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Nitrotoluene. Infrared, ultraviolet, nuclear magnetic resonance, and mass spectral data have been reported.[8][12]

Table 2: Spectroscopic Data for 2-Nitrotoluene

| Technique | Key Peaks / Chemical Shifts | References |

| ¹H NMR (in CDCl₃) | δ ~7.93 ppm (d), δ ~7.49 ppm (t), δ ~7.33 ppm (m), δ ~2.57 ppm (s, -CH₃) | [13] |

| ¹³C NMR | Expected signals at 145-155 ppm (C-NO₂), 120-145 ppm (Aromatic C-H, C-CH₃), 15-25 ppm (-CH₃) | [14] |

| Infrared (IR) | Characteristic peaks for C-H (aromatic), C=C (aromatic), N-O (nitro group), C-H (aliphatic) | [8][12] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 137, with characteristic fragmentation patterns | [15][16] |

| Ultraviolet (UV) | Spectral data have been reported. | [8][12] |

Experimental Protocols

Synthesis of 2-Nitrotoluene via Toluene Nitration

The industrial production of nitrotoluenes involves the nitration of toluene using a mixed acid solution of sulfuric and nitric acid.[2][8] This process yields a mixture of isomers, predominantly 2-nitrotoluene (55-60%) and 4-nitrotoluene (B166481) (35-40%), with a small amount of 3-nitrotoluene (B166867) (3-4%).[8][11] The isomers are then separated by fractional distillation and crystallization.[8][12]

Objective: To synthesize a mixture of nitrotoluene isomers from toluene.

Materials:

-

Toluene (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Cyclohexane

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck flask (250 mL)

-

Dropping funnel with pressure equalization

-

Internal thermometer

-

Magnetic stirrer with stir bar

-

Ice-salt bath

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Acid: In a separate flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[17] Cool the resulting nitrating acid to -5 °C using an ice-salt bath.[17]

-

Toluene Preparation: Charge the three-neck flask with 9.21 g (10.6 mL) of toluene. Cool the toluene to -10 °C in an ice-salt bath.[17]

-

Nitration Reaction: Slowly add the cold nitrating acid dropwise to the stirred toluene from the dropping funnel.[17] The rate of addition should be controlled to maintain the reaction temperature between 25 °C and 40 °C (industrial scale) or below 0 °C (lab scale to avoid dinitration).[6][8][17] This addition typically takes 1.5-2 hours.[11][17]

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.[17]

-

Work-up: Pour the reaction mixture onto 250 g of ice in a beaker.[17] Transfer the mixture to a separating funnel.

-

Extraction: Extract the product with one 40 mL portion, followed by two 10 mL portions of cyclohexane.[17]

-

Washing: Combine the organic layers and wash them sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and finally with another 10 mL of water.[17]

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate.[17] Filter off the drying agent and remove the solvent (cyclohexane) using a rotary evaporator. The crude product is obtained as an oily residue.[17]

-

Purification: The individual isomers can be separated from the crude mixture by fractional distillation under reduced pressure.[8][11][12]

Analysis of 2-Nitrotoluene in Air Samples via GC/FID

This method is based on NIOSH Method 2005 for nitroaromatic compounds.[18]

Objective: To determine the concentration of 2-Nitrotoluene in a workplace air sample.

Materials:

-

Silica (B1680970) gel sorbent tubes

-

Methanol (B129727) (desorbing solution)

-

2-Nitrotoluene standard for calibration

Equipment:

-

Personal sampling pump

-

Gas Chromatograph with Flame Ionization Detector (GC/FID)

-

Ultrasonic bath

-

Vials for desorption

Procedure:

-

Sample Collection: Calibrate a personal sampling pump to a known flow rate. Draw a known volume of air (e.g., 30 L) through a solid sorbent tube containing silica gel to adsorb the analyte.[8]

-

Sample Preparation: Break the ends of the sorbent tube and transfer the silica gel to a vial. Add a measured amount of methanol to the vial to desorb the 2-Nitrotoluene.[8]

-

Desorption: Place the vial in an ultrasonic bath to facilitate the desorption process.[18]

-

Analysis: Inject an aliquot of the methanol solution into a GC/FID system for analysis.[8]

-

Quantification: Prepare a calibration curve using standard solutions of 2-Nitrotoluene in methanol. Compare the peak area of the sample to the calibration curve to determine the concentration of 2-Nitrotoluene. The typical working range for a 30 L air sample is 0.346 to 1.73 ppm (1.97 to 9.86 mg/m³).[8][18]

Visualizations

Caption: Synthesis workflow for 2-Nitrotoluene.

References

- 1. 2-Nitrotoluene = 99 88-72-2 [sigmaaldrich.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 4. 2-Nitrotoluene | 88-72-2 [chemicalbook.com]

- 5. 2-Nitrotoluene CAS#: 88-72-2 [m.chemicalbook.com]

- 6. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 7. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 2-Nitrotoluene, 99+% | Fisher Scientific [fishersci.ca]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2-Nitrotoluene(88-72-2) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. ez.restek.com [ez.restek.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. Analytical Method [keikaventures.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-nitrotoluene (B74249) (also known as o-nitrotoluene or 1-methyl-2-nitrobenzene). The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in various applications, from a chemical intermediate in synthesis to a subject of toxicological and environmental studies. This guide presents quantitative data in structured tables for easy reference and comparison. Furthermore, it details standardized experimental protocols for the determination of key physical properties, ensuring reproducibility and adherence to international standards. A logical diagram illustrating the thermal decomposition of 2-nitrotoluene is also provided.

Introduction

2-Nitrotoluene is an aromatic organic compound with the chemical formula C₇H₇NO₂.[1][2][3] It is a pale yellow, oily liquid with a faint, aromatic odor.[1][4][5] This compound is a key industrial intermediate, primarily used in the synthesis of o-toluidine, which is a precursor for various azo dyes, rubber chemicals, and agricultural products.[1][4][6] It also finds applications in the manufacturing of certain pharmaceuticals and explosives.[1][2][4] A thorough understanding of its physical and chemical properties is paramount for its safe handling, application in chemical synthesis, and for the assessment of its environmental fate and toxicological profile.

Physical Properties

The physical properties of 2-nitrotoluene are critical for its handling, storage, and use in various experimental and industrial settings. These properties have been determined by various standardized methods and are summarized in the tables below.

General and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [1][7] |

| Appearance | Pale yellow to yellow-green liquid | [1][4][8] |

| Odor | Faint, aromatic odor | [4][5] |

| Refractive Index (n 20/D) | 1.5450 - 1.546 | [1][4][9] |

Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | α-form: -2.9 to -4 °C | [1][4][10] |

| β-form: -9.5 to -10.4 °C | [1][4][5][11] | |

| Boiling Point | 221.7 - 225 °C at 760 mmHg | [1][2][4][9][12] |

| 118 °C at 2.133 x 10³ Pa | [1][4] | |

| Flash Point (Closed Cup) | 106 - 106.1 °C | [1][2][4][8] |

| Autoignition Temperature | Data not readily available | |

| Vapor Pressure | 0.188 mmHg at 20 °C | [6] |

| 14.612 x 10³ Pa at 20 °C | [1][4] | |

| Density | 1.1611 - 1.163 g/mL at 19-25 °C | [4][9][11][13] |

| Vapor Density (Air = 1) | 4.72 | [1][6][8] |

Solubility and Partitioning

| Property | Value | Reference |

| Solubility in Water | 0.061 g/100 mL at 30°C | [1][4] |

| 0.44 g/L at 20 °C | [1][4] | |

| 0.07% at 20°C | [13] | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, acetone, and petroleum ether | [1][2][4][8] |

| Octanol/Water Partition Coefficient (log P) | 2.30 | [6][8] |

Chemical Properties

2-Nitrotoluene exhibits reactivity characteristic of aromatic nitro compounds and substituted toluenes. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the methyl group.

-

Reduction: The nitro group can be readily reduced to an amino group to form o-toluidine, a reaction of significant industrial importance.[5]

-

Oxidation: The methyl group can be oxidized to a carboxyl group, forming 2-nitrobenzoic acid, or under milder conditions to an aldehyde, forming 2-nitrobenzaldehyde.[4][5]

-

Electrophilic Aromatic Substitution: The nitro group is a meta-directing deactivator for electrophilic aromatic substitution. For instance, bromination in the presence of iron is directed to the meta position relative to the nitro group.[14] Further nitration can lead to the formation of dinitrotoluenes.[4]

-

Chlorination: Chlorination of 2-nitrotoluene can result in the formation of chloronitrotoluene isomers.[13]

-

Decomposition: When heated to decomposition, 2-nitrotoluene emits toxic fumes of nitrogen oxides (NOx).[4] It can also decompose on contact with strong oxidants, reducing agents, acids, or bases.[1][4]

Experimental Protocols

The accurate determination of the physical properties of 2-nitrotoluene is essential for its characterization and safe handling. The following sections detail standardized methodologies for key experiments.

Determination of Melting Point/Melting Range

Method: OECD Guideline 102, "Melting Point/Melting Range" or ASTM E324, "Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals".[4][6][15][16][17]

Principle: This method involves heating a small, finely powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.[4][6]

Apparatus:

-

Melting point apparatus with a heating bath (liquid or metal block) and a calibrated thermometer or temperature sensor.

-

Capillary tubes, sealed at one end.

Procedure:

-

A small amount of the dried, powdered 2-nitrotoluene is introduced into a capillary tube to a height of about 3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a constant, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The initial melting point is recorded as the temperature at which the first drop of liquid is observed.

-

The final melting point is the temperature at which the last solid particle disappears.

-

The melting range is the interval between the initial and final melting points.

Determination of Boiling Point

Method: OECD Guideline 103, "Boiling Point".[9][18][19]

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Several methods can be employed, including ebulliometry, dynamic methods, and distillation methods.[9][18]

Apparatus:

-

Ebulliometer or a distillation apparatus with a heating mantle, a flask with a side arm, a condenser, a calibrated thermometer or temperature sensor, and a pressure measurement device.

Procedure (Distillation Method):

-

A sample of 2-nitrotoluene is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid boils and a steady stream of condensate is observed, while the temperature reading remains constant.

-

The atmospheric pressure is recorded, and the boiling point can be corrected to standard pressure if necessary.

Determination of Flash Point

Method: ASTM D3278, "Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus".[1][12][13][14][20]

Principle: This method determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under controlled laboratory conditions.[1][12]

Apparatus:

-

Small scale closed-cup flash point tester.

-

Calibrated thermometer or temperature sensor.

-

Ignition source (e.g., a gas flame or an electric igniter).

Procedure:

-

A small, specified volume of 2-nitrotoluene is placed in the test cup of the apparatus.

-

The cup is heated at a slow, constant rate.

-

At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.

Determination of Density

Method: ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter" or ASTM D3505, "Standard Test Method for Density or Relative Density of Pure Liquid Chemicals".[11][21][22]

Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid sample. The density is calculated from this period.[22]

Apparatus:

-

Digital density meter with a temperature-controlled cell.

-

Syringe or autosampler for sample injection.

Procedure:

-

The density meter is calibrated with air and a reference standard of known density (e.g., pure water).

-

The temperature of the measuring cell is set to the desired temperature (e.g., 20 °C or 25 °C) and allowed to stabilize.

-

The 2-nitrotoluene sample is injected into the measuring cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density, which is then displayed.

Logical Relationship Diagram

The following diagram illustrates the potential decomposition pathways of 2-nitrotoluene upon exposure to heat, strong acids, or strong bases, leading to the formation of various products and the release of toxic fumes.

Caption: Thermal and chemical decomposition pathways of 2-Nitrotoluene.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of 2-nitrotoluene, presented in a clear and accessible format. The inclusion of standardized experimental protocols offers a valuable resource for ensuring the accuracy and consistency of future research and development activities involving this compound. The information compiled herein is intended to support the safe and effective use of 2-nitrotoluene in scientific and industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. store.astm.org [store.astm.org]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. infinitalab.com [infinitalab.com]

- 7. consilab.de [consilab.de]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. kelid1.ir [kelid1.ir]

- 14. ASTM D3278 (Flash Point by Small Scale Closed-Cup Apparatus) – SPL [spllabs.com]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. standards.globalspec.com [standards.globalspec.com]

- 21. store.astm.org [store.astm.org]

- 22. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 2-Nitrotoluene: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitrotoluene (B74249) (o-nitrotoluene), an important chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis, key reactions, and analytical methodologies. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Formula

2-Nitrotoluene, systematically named 1-methyl-2-nitrobenzene, is an organic aromatic compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic ring influences its chemical reactivity.

The molecular formula for 2-nitrotoluene is C₇H₇NO₂ .[1][2]

Table 1: Chemical Identifiers for 2-Nitrotoluene

| Identifier | Value |

| IUPAC Name | 1-methyl-2-nitrobenzene[2] |

| Common Synonyms | o-Nitrotoluene, 2-Methylnitrobenzene, ONT[1][2] |

| CAS Number | 88-72-2[1][3] |

| Molecular Formula | C₇H₇NO₂[1][2][3] |

| SMILES | Cc1ccccc1--INVALID-LINK--=O[4] |

| InChI | 1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3[4][5] |

Physicochemical Properties

2-Nitrotoluene is a pale yellow, oily liquid with a weak aromatic odor.[2][6][7] It is only slightly soluble in water but is miscible with many organic solvents, including ethanol, ether, benzene, and chloroform.[1][3][6]

Table 2: Physicochemical Properties of 2-Nitrotoluene

| Property | Value |

| Molecular Weight | 137.14 g/mol [2][3] |

| Appearance | Pale yellow to yellow-green liquid[2][3][6] |

| Melting Point | -9.3 °C (α-form), -3.17 °C (β-form)[1][5][8] |

| Boiling Point | 220.4 - 222 °C[1][3] |

| Density | 1.162 - 1.163 g/cm³ at 15-25 °C[1][3][4] |

| Flash Point | 95 - 106 °C (closed cup)[3][4] |

| Water Solubility | 652 mg/L at 30 °C[1][8] |

| Octanol/Water Partition Coefficient (log Kow) | 2.3[3] |

| Vapor Density | 4.72 (Air = 1)[3] |

| Refractive Index (n20/D) | 1.546[4] |

Synthesis and Key Reactions

The primary industrial synthesis of 2-nitrotoluene involves the electrophilic aromatic substitution of toluene (B28343). This process and subsequent key reactions are critical for its role as a chemical intermediate.

2-Nitrotoluene is produced commercially by the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".[1][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the toluene ring. The reaction yields a mixture of isomers, with the ortho (2-nitrotoluene) and para (4-nitrotoluene) isomers being the major products due to the ortho-, para-directing effect of the methyl group.

The typical isomer distribution is approximately:

The isomers are then separated through fractional distillation and crystallization.[3]

2-Nitrotoluene serves as a precursor for several important industrial chemicals, primarily through the reduction of its nitro group or oxidation of its methyl group.

-

Reduction to o-Toluidine (B26562): The nitro group can be readily reduced to an amino group (-NH₂) to form o-toluidine (2-methylaniline).[7] This is a crucial step in the synthesis of various azo dyes, rubber accelerators, and agricultural chemicals.[1]

-

Oxidation to 2-Nitrobenzaldehyde: The methyl group can be oxidized to form 2-nitrobenzaldehyde, which is a key intermediate in the production of dyes, such as indigo, and various pharmaceuticals.[7][10]

Experimental Protocols

Objective: To synthesize a mixture of nitrotoluene isomers via the nitration of toluene.

Materials:

-

Toluene (freshly distilled)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

2 N Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck flask, dropping funnel, internal thermometer, magnetic stirrer, separating funnel, distillation apparatus

Procedure:

-

Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 12.5 mL of concentrated H₂SO₄ to 10.6 mL of concentrated HNO₃ with constant swirling. Cool this "mixed acid" to below 5°C.[11]

-

Nitration: Charge a three-neck flask with 10.6 mL of toluene. Cool the toluene to below 5°C using an ice-salt bath.[11]

-

Slowly add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 10°C. The addition typically takes 1-1.5 hours.[11]

-

After the addition is complete, continue stirring the mixture while allowing it to slowly warm to room temperature. Stir for an additional 2-3 hours.[11]

-

Workup: Carefully pour the reaction mixture onto crushed ice in a beaker. Transfer the mixture to a separating funnel.

-

Separate the organic layer (top layer). Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and again with water to remove residual acids.[11][12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent/unreacted toluene via rotary evaporation or distillation to yield the crude product mixture of nitrotoluene isomers.[11]

-

Separation (Optional): The isomers can be separated by careful fractional vacuum distillation based on their different boiling points.

Objective: To quantify 2-nitrotoluene in a sample matrix.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reverse-phase C18 or Newcrom R1 column[13]

-

Mobile Phase: Acetonitrile and water (with a formic or phosphoric acid modifier)[13]

-

2-Nitrotoluene standard

-

Sample solvent (e.g., acetonitrile)

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-nitrotoluene in acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve or extract the sample containing 2-nitrotoluene in a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards to generate a calibration curve. Inject the prepared sample.

-

Quantification: Identify the 2-nitrotoluene peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

Toxicological and Safety Information

2-Nitrotoluene is a hazardous substance requiring careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][15] Acute exposure can lead to methemoglobinemia, causing symptoms like headaches and nausea.[1]

The International Agency for Research on Cancer (IARC) has classified 2-nitrotoluene as a Group 2A carcinogen , meaning it is "probably carcinogenic to humans" based on sufficient evidence from animal studies.[1] It is also suspected of causing genetic defects and damaging fertility.[16][17]

Table 3: Acute Toxicity Data for 2-Nitrotoluene

| Route | Species | Value (LD50) |

| Oral | Rat | 891 mg/kg[7][15] |

| Oral | Mouse | 970 mg/kg[7] |

| Oral | Rabbit | 1750 mg/kg[7] |

Handling and Safety Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[3][15]

-

Avoid release to the environment, as it is toxic to aquatic life with long-lasting effects.[15][16]

References

- 1. grokipedia.com [grokipedia.com]

- 2. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-ニトロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 6. 2-Nitrotoluene | 88-72-2 [chemicalbook.com]

- 7. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 8. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. prepchem.com [prepchem.com]

- 13. Separation of 2-Nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. lobachemie.com [lobachemie.com]

- 17. cpachem.com [cpachem.com]

Spectroscopic Profile of 2-Nitrotoluene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrotoluene (B74249) (1-methyl-2-nitrobenzene), a key intermediate in the synthesis of various dyes and other organic compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Nitrotoluene. The data below includes ¹H and ¹³C NMR chemical shifts, which are crucial for identifying the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-Nitrotoluene typically exhibits signals corresponding to the methyl group protons and the four aromatic protons. The chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent / Frequency | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.573 | CDCl₃ / 399.65 MHz[2] | s (singlet) | - |

| H-3 | 7.931 | CDCl₃ / 399.65 MHz[2] | m (multiplet) | - |

| H-4 | 7.33 | CDCl₃ / 399.65 MHz[2] | m (multiplet) | - |

| H-5 | 7.487 | CDCl₃ / 399.65 MHz[2] | m (multiplet) | - |

| H-6 | 7.30 - 7.33 | CDCl₃ / 400 MHz[3] | m (multiplet) | - |

| Aromatic H | 7.293 | CCl₄ / 300 MHz[2] | - | J(A,B) = 7.61 |

| Aromatic H | 7.429 | CCl₄ / 300 MHz[2] | - | J(A,C) = 1.45 |

| Aromatic H | 7.288 | CCl₄ / 300 MHz[2] | - | J(B,C) = 7.28 |

| Aromatic H | 7.895 | CCl₄ / 300 MHz[2] | - | J(C,D) = 8.18 |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of 2-Nitrotoluene shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent / Frequency |

| CH₃ | 20.05 | CDCl₃ / 100 MHz[4] |

| C-1 | 134.1 | CDCl₃ |

| C-2 | 149.2 | CDCl₃ |

| C-3 | 124.3 | CDCl₃ |

| C-4 | 132.3 | CDCl₃ |

| C-5 | 127.8 | CDCl₃ |

| C-6 | 132.8 | CDCl₃ |

Note: Specific assignments for C-1 through C-6 can vary slightly between sources. The data presented is a representative compilation.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 2-Nitrotoluene is as follows:

-

Sample Preparation : Dissolve approximately 5-25 mg of 2-Nitrotoluene in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6][7] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[5]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.[8]

-

Data Acquisition (¹H NMR) : A standard proton NMR experiment is run. Key parameters include setting the appropriate spectral width, number of scans for a good signal-to-noise ratio, and a short relaxation delay.

-

Data Acquisition (¹³C NMR) : For a standard ¹³C spectrum, a proton-decoupled pulse sequence is used.[8] Due to the low natural abundance and lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 1-2 seconds) are typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.[8][9]

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

IR Spectroscopic Data

The IR spectrum of 2-Nitrotoluene is characterized by strong absorptions corresponding to the nitro group, C-H bonds of the aromatic ring and methyl group, and C=C bonds of the aromatic ring.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Ar-H stretch | ~3100 - 3000 | Medium |

| C-H stretch (aliphatic) | ~2950 - 2850 | Medium |

| N-O asymmetric stretch | ~1525 | Strong |

| C=C aromatic stretch | ~1610, 1470 | Medium |

| N-O symmetric stretch | ~1350 | Strong |

| C-N stretch | ~850 | Medium |

| Ar-H bend (out-of-plane) | ~785, 740 | Strong |

Note: These are approximate values. The exact peak positions can be found on the spectrum provided by sources like SpectraBase and ChemicalBook.[11][12]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 2-Nitrotoluene, a "neat" spectrum is easily obtained.

-

Sample Preparation : No solvent is required. A single drop of pure 2-Nitrotoluene is placed directly onto the surface of one salt plate (typically NaCl or KBr).[13]

-

Cell Assembly : A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample sandwiched between them.[13]

-

Data Acquisition : The assembled "sandwich" is placed in the sample holder of the IR spectrometer. A background spectrum of air is typically run first. Then, the sample spectrum is recorded over the standard range of 4000-400 cm⁻¹.[14]

-

Data Processing : The instrument software automatically plots the percentage of transmittance versus wavenumber (cm⁻¹). The resulting spectrum is then analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[15] For 2-Nitrotoluene, the absorption bands are primarily due to π → π* transitions within the aromatic ring and charge transfer transitions involving the nitro group.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of 2-Nitrotoluene is sensitive to the solvent used.

| Solvent | λmax (nm) | Transition Type |

| Alcohol | 259 | π → π* / Charge Transfer[16] |

| Gas Phase | ~240-250 | Charge Transfer (Ring to NO₂)[17] |

A decrease in the absorption intensity for 2-nitrotoluene is noted, which is attributed to the ortho-position of the methyl and nitro groups forcing the nitro group out of the plane of the aromatic ring.[17]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : A stock solution of 2-Nitrotoluene is prepared by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., ethanol) in a volumetric flask. This stock solution is then serially diluted to prepare a series of standard solutions of known, low concentrations.[18]

-

Instrument Setup : The UV-Vis spectrophotometer is turned on to allow the lamps to warm up and stabilize.[19]

-

Baseline Correction : A quartz cuvette is filled with the pure solvent (the "blank"). The cuvette is placed in the spectrophotometer, and a baseline spectrum is recorded. This corrects for any absorption from the solvent and the cuvette itself.[19][20]

-

Data Acquisition : The blank cuvette is removed, and a cuvette containing the 2-Nitrotoluene solution is placed in the sample holder. The absorbance spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).[19]

-

Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 2-Nitrotoluene.

Caption: Logical workflow for the spectroscopic analysis of 2-Nitrotoluene.

References

- 1. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 2. 2-Nitrotoluene(88-72-2) 1H NMR spectrum [chemicalbook.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. community.wvu.edu [community.wvu.edu]

- 11. 2-Nitrotoluene(88-72-2) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. webassign.net [webassign.net]

- 14. Experimental Design [web.mit.edu]

- 15. ej-eng.org [ej-eng.org]

- 16. Page loading... [wap.guidechem.com]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. ossila.com [ossila.com]

2-Nitrotoluene synthesis from toluene nitration

An In-depth Technical Guide to the Synthesis of 2-Nitrotoluene (B74249) via Toluene (B28343) Nitration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitrotoluene through the electrophilic aromatic substitution reaction of toluene nitration. It covers the underlying mechanism, detailed experimental protocols, and expected product distributions, presenting quantitative data in a clear, tabular format for ease of comparison.

Reaction Mechanism and Theory

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction. The methyl group of toluene is an activating, ortho-, para-directing group, making the aromatic ring approximately 25 times more reactive than benzene.[1] The reaction proceeds through the following key steps:

-

Formation of the Nitronium Ion: Concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[1][2]

-

Electrophilic Attack: The electron-rich π system of the toluene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2]

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the mononitrotoluene product.[2]

Due to the directing effect of the methyl group, the nitration of toluene primarily yields a mixture of ortho- and para-nitrotoluene, with a smaller amount of the meta isomer.[2] Further nitration can occur, especially at higher temperatures, leading to the formation of dinitrotoluene and eventually trinitrotoluene (TNT).[1][2]

Quantitative Data: Isomer Distribution

The ratio of mononitrotoluene isomers is dependent on reaction conditions such as temperature, acid concentration, and the specific nitrating agent used. The following table summarizes typical isomer distributions reported under various conditions.

| 2-Nitrotoluene (ortho) | 4-Nitrotoluene (para) | 3-Nitrotoluene (meta) | Reaction Conditions |

| 55-60% | 35-40% | 3-4% | Aqueous acidic mixture of sulfuric acid and nitric acid at an initial temperature of 25 °C, raised to 35–40 °C.[3] |

| 45-62% | 33-50% | 2-5% | Commercial production using mixed acids (e.g., HNO₃/H₂SO₄) at 25–40 °C.[4] |

| 57% | 38% | 5% | Lab synthesis with concentrated H₂SO₄/HNO₃, followed by GC analysis.[5] |